molecular formula C10H13F2N B2529059 (2,2-Difluoroethyl)(phenylethyl)amine CAS No. 1183296-08-3

(2,2-Difluoroethyl)(phenylethyl)amine

Cat. No.: B2529059
CAS No.: 1183296-08-3
M. Wt: 185.218
InChI Key: IIPIVZNYAXXXBN-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(phenylethyl)amine is a chemical compound with the molecular formula C10H13F2N It is characterized by the presence of a difluoroethyl group attached to a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing (2,2-Difluoroethyl)(phenylethyl)amine involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, specifically (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, providing a versatile approach to synthesizing this compound.

Another method involves the reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH2-E, followed by deallylation to yield the desired product . This method is advantageous due to its relatively straightforward reaction conditions and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(phenylethyl)amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: The phenylethylamine backbone can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents for electrophilic difluoroethylation, as well as various oxidizing and reducing agents depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalyst choice are optimized to achieve high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic difluoroethylation typically yields difluoroethylated nucleophiles, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

(2,2-Difluoroethyl)(phenylethyl)amine has several scientific research applications, including:

Biological Activity

(2,2-Difluoroethyl)(phenylethyl)amine, an organic compound with the formula CHFN, features a difluoroethyl group attached to a phenylethylamine structure. This unique configuration enhances its lipophilicity and stability, potentially leading to significant biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12F2N\text{C}_9\text{H}_{12}\text{F}_2\text{N}

Key Properties:

  • Molecular Weight: 185.21 g/mol
  • Boiling Point: Approximately 212.2 °C at 760 mmHg
  • Stability: The difluoroethyl group contributes to increased metabolic stability compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Nucleophilic Substitution:
    • Reaction of phenylethylamine with a 2,2-difluoroethyl halide.
    • Commonly performed under basic conditions using sodium hydride as a base.
    Phenylethylamine+2 2 Difluoroethyl halide 2 2 Difluoroethyl phenylethyl amine\text{Phenylethylamine}+\text{2 2 Difluoroethyl halide}\rightarrow \text{ 2 2 Difluoroethyl phenylethyl amine}
  • Electrophilic Difluoroethylation:
    • Involves the electrophilic addition of difluoroethyl groups to nucleophiles such as amines or thiols .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding: Preliminary studies suggest that the compound may interact with neurotransmitter transporters and receptors, potentially influencing neurotransmitter levels in the brain .
  • Enzymatic Interactions: It has been shown to affect enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as hypertension or mood disorders .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antihypertensive Activity: Similar compounds have demonstrated blood pressure-lowering effects through interference with adrenergic pathways .
  • Neurotransmitter Modulation: The compound may modulate levels of dopamine and norepinephrine, which are critical in mood regulation and cognitive functions .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound:

Compound NameStructure TypeUnique Features
This compoundDifluorinated amineEnhanced stability and potential biological activity
PhenethylamineSimple aromatic amineBaseline for comparison; no fluorination
(2,2-Difluoroethyl)(methyl)amineDifluorinated amineMethyl instead of phenyl; different reactivity
1-PhenylethylamineAromatic amineMethyl substitution; potential for different effects

This table illustrates how the difluorinated structure enhances the compound's pharmacological profile compared to its non-fluorinated counterparts.

Case Studies and Research Findings

  • In Vivo Studies: Research has shown that derivatives of phenethylamines exhibit significant bioactivity against various disease-related receptors. For example, Bagli et al. demonstrated antihypertensive effects in related compounds through adrenergic system interference .
  • Molecular Docking Studies: Recent studies have employed molecular docking techniques to predict binding affinities of this compound with various receptors involved in neurotransmission and metabolic regulation .
  • Therapeutic Potential: The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety disorders, warranting further investigation into its therapeutic efficacy.

Properties

IUPAC Name

2,2-difluoro-N-(1-phenylethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPIVZNYAXXXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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